molecular formula C9H7F3N2 B3218733 2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-87-5

2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3218733
CAS No.: 1190311-87-5
M. Wt: 200.16 g/mol
InChI Key: NGXWSIPOSBOSRY-UHFFFAOYSA-N
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Description

2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-87-5) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a 1H-pyrrolo[3,2-b]pyridine core, a privileged scaffold in drug discovery, substituted with a methyl group and a metabolically stable trifluoromethyl group. Suppliers offer this compound with a typical purity of 99% and packaging options ranging from small-scale (25kg cardboard drums) to bulk quantities . The 1H-pyrrolo[3,2-b]pyridine scaffold is a key structural motif in the development of novel therapeutic agents. Scientific literature demonstrates that derivatives of this core structure are investigated as potent and selective negative allosteric modulators of the GluN2B subtype of NMDA receptors, a key target for central nervous system conditions . Furthermore, structurally related pyrrolopyridine compounds have been designed as orally bioavailable inhibitors of protein kinases such as MPS1, a target of significant interest in oncology , and as selective PDE4B inhibitors for potential application in inflammatory and CNS diseases . The presence of the trifluoromethyl group is a common strategy in modern drug design to enhance membrane permeability and metabolic stability. This product is provided For Research Use Only and is strictly intended for use in laboratory research and chemical synthesis. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c1-5-4-7-6(13-5)2-3-8(14-7)9(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXWSIPOSBOSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-picoline with trifluoromethylating agents followed by cyclization can yield the desired compound . Another approach involves the use of N-fluoropyridinium salts as precursors, which can be reacted with suitable reagents to form the pyrrolo[3,2-b]pyridine core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as organolithium compounds and Grignard reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyrrolo[3,2-b]pyridine derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit significant antitumor properties. For instance, compounds similar to 2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine have been synthesized and tested for their efficacy against various cancer cell lines. A study demonstrated that these compounds can inhibit the growth of specific cancer cells by targeting critical pathways involved in tumor proliferation and survival .

Enzyme Inhibition
This compound has also shown promise as an inhibitor of certain enzymes associated with disease progression. For example, it has been investigated for its ability to inhibit kinases involved in cancer signaling pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a suitable candidate for further development as a therapeutic agent .

Agrochemicals

Pesticide Development
The unique chemical structure of this compound has led to its exploration in the development of novel pesticides. Studies have indicated that its derivatives can effectively target pests while minimizing harm to non-target organisms. The trifluoromethyl group contributes to increased potency and selectivity against specific pests .

Material Science

Polymer Chemistry
In material science, this compound is being explored for its potential use in polymer synthesis. Its ability to participate in various chemical reactions allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and chemical resistance. Research has shown that polymers containing pyrrolo[3,2-b]pyridine units exhibit improved mechanical properties compared to traditional polymers .

Case Study 1: Antitumor Efficacy

A recent study evaluated a series of pyrrolo[3,2-b]pyridine derivatives for their antitumor activity against breast cancer cell lines. The results indicated that compounds with a trifluoromethyl group showed enhanced cytotoxicity compared to their non-fluorinated counterparts. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway .

Case Study 2: Pesticide Development

In agricultural research, a derivative of this compound was tested against aphids and whiteflies. The compound demonstrated a significant reduction in pest populations with minimal impact on beneficial insects. This study highlights the potential for developing environmentally friendly pest control agents .

Mechanism of Action

The mechanism of action of 2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
2-Methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (1190311-87-5) - 2-CH₃
- 5-CF₃
C₉H₇F₃N₂ 200.16 Enhanced metabolic stability; potential kinase inhibitor .
3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (1190320-16-1) - 3-Br
- 5-CF₃
C₈H₄BrF₃N₂ 267.03 Bromine substituent enables cross-coupling reactions; used in synthetic intermediates .
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (1190319-51-7) - 6-Br
- 2-CH₃
C₈H₇BrN₂ 225.06 Bromine at position 6 facilitates further functionalization .
6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine (1261770-24-4) - 6-(3-CF₃Ph) C₁₄H₉F₃N₂ 262.24 Aryl substitution increases lipophilicity; explored in medicinal chemistry .
5-Methoxy-2-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine (N/A) - 5-OCH₃
- 2-(p-tolyl)
C₁₅H₁₄N₂O 242.29 Methoxy group enhances solubility; studied via IR and NMR .
1H-Pyrrolo[3,2-b]pyridine-5-methanamine (267876-26-6) - 5-CH₂NH₂ C₈H₉N₃ 147.18 Primary amine enables conjugation; used in peptide mimetics .

Key Observations:

Substituent Effects :

  • Trifluoromethyl (CF₃) : Present in the target compound and 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine, this group improves metabolic resistance and electron-withdrawing properties .
  • Bromine (Br) : Found in 3-Bromo-5-(trifluoromethyl)- and 6-Bromo-2-methyl derivatives, bromine serves as a synthetic handle for Suzuki-Miyaura couplings .
  • Aryl Groups : Compounds like 6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine exhibit increased lipophilicity, enhancing membrane permeability in drug design .

Physicochemical Properties :

  • The methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., aryl groups), favoring target binding .
  • Methoxy and amine derivatives (e.g., 5-methoxy-2-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine) demonstrate improved solubility due to hydrogen-bonding capabilities .

Synthetic Utility :

  • Brominated analogs (e.g., CAS 944937-53-5) are intermediates for synthesizing more complex derivatives via cross-coupling reactions .
  • The target compound’s methyl and CF₃ groups simplify regioselective modifications compared to polyhalogenated analogs .

Biological Activity

2-Methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores the compound's synthesis, biological evaluations, and therapeutic implications based on recent research findings.

The molecular formula of this compound is C9H6F3NC_9H_6F_3N, with a molecular weight of approximately 215.15 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

1. FGFR Inhibition

Recent studies have highlighted the compound's role as an inhibitor of the fibroblast growth factor receptor (FGFR), which is implicated in various cancers. For instance, derivatives of pyrrolo[3,2-b]pyridine have shown significant inhibitory activity against FGFR1, FGFR2, and FGFR3. A specific derivative exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating potent activity against these targets .

2. Antiproliferative Effects

In vitro studies have demonstrated that compounds based on this scaffold can inhibit the proliferation of breast cancer cell lines such as 4T1, MDA-MB-231, and MCF-7. The compound not only inhibited cell proliferation but also induced apoptosis and significantly reduced cell migration and invasion capabilities .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. For example:

  • Trifluoromethyl Substitution : The trifluoromethyl group is essential for enhancing the compound's potency against FGFRs.
  • Methyl Group Positioning : The position of the methyl group can affect ligand efficiency and binding affinity to the target receptors .

Case Study 1: Inhibition of Cancer Cell Lines

A study evaluated various pyrrolo[3,2-b]pyridine derivatives against multiple cancer cell lines. Among these, one derivative demonstrated:

  • IC50 Values :
    • 4T1 cells: 10 µM
    • MDA-MB-231 cells: 8 µM
    • MCF-7 cells: 12 µM
      This suggests a promising lead compound for further development in cancer therapeutics .

The mechanism by which these compounds exert their effects involves the down-regulation of matrix metalloproteinase (MMP) activity and up-regulation of tissue inhibitors of metalloproteinases (TIMPs), indicating a potential pathway for inhibiting metastasis in cancer .

Research Findings Summary

CompoundTargetIC50 (nM)Cell Line TestedEffect
4hFGFR174T1Inhibition of proliferation
FGFR29MDA-MB-231Induction of apoptosis
FGFR325MCF-7Reduced migration/invasion

Q & A

Q. Critical Considerations :

  • Solvent choice (e.g., toluene/EtOH/H₂O for cross-coupling) impacts reaction efficiency.
  • Purification via silica gel chromatography with gradients of dichloromethane/methanol ensures high purity .

How is this compound characterized structurally and analytically?

Basic Analytical Techniques
Post-synthesis characterization employs:

  • ¹H/¹³C NMR : Resonances for the pyrrolopyridine core appear in δ 8.5–9.2 ppm (aromatic protons) and δ 110–150 ppm (aromatic carbons). The trifluoromethyl group shows distinct splitting patterns .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ calculated for C₁₀H₈F₃N₂: 213.0634) .
  • X-ray Crystallography : Resolves regiochemical ambiguities in substituted derivatives .

Q. Advanced Methods :

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) and optimize geometries for docking studies .

What strategies enhance biological selectivity in pyrrolopyridine-based analogs?

Q. Advanced SAR Design

  • Substituent Engineering :
    • 5-Position : Bulky electron-withdrawing groups (e.g., trifluoromethyl) improve target affinity and metabolic stability .
    • 3-Position : Alkylamides (e.g., acetamide) reduce off-target binding; replacing with polar groups (e.g., hydroxyl) diminishes selectivity .
  • Scaffold Hopping : Switching to pyrrolo[3,2-d]pyrimidine or pyrazolo[3,4-b]pyridine cores alters kinase inhibition profiles .

Case Study :
In 5-HT₁F receptor agonists, C-5 acetamide derivatives achieved >100-fold selectivity over 5-HT₁A/1B/1D receptors by sterically hindering non-target binding pockets .

How can computational models resolve contradictory SAR data?

Q. Methodological Approach

  • Continuum Solvation Models : Calculate solvation-free energies to predict solubility and bioavailability, addressing discrepancies in in vitro vs. in vivo activity .
  • Molecular Dynamics (MD) Simulations : Identify conformational changes in target proteins (e.g., kinases) induced by trifluoromethyl substituents, explaining variable IC₅₀ values .
  • Docking Studies : Map interactions between the pyrrolopyridine core and catalytic residues (e.g., ATP-binding sites in kinases) to prioritize derivatives for synthesis .

What are key applications in medicinal chemistry?

Q. Basic Applications

  • Neurological Targets : Selective 5-HT₁F agonists (e.g., LY334370 analogs) inhibit neurogenic inflammation, demonstrating efficacy in migraine models .
  • Kinase Inhibition : Derivatives with substituted benzamide groups show nanomolar IC₅₀ against tyrosine kinases (e.g., EGFR, VEGFR) .

Q. Advanced Applications :

  • Chemical Probes : Fluoro-substituted analogs (e.g., ¹⁸F-labeled derivatives) enable PET imaging of enzyme activity in vivo .

How to troubleshoot low yields in cross-coupling reactions?

Q. Advanced Optimization

  • Catalyst Screening : Pd(OAc)₂/XPhos systems outperform Pd(PPh₃)₄ for electron-deficient boronic acids .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 105°C for 20 min vs. 90°C for 12 h) .
  • Additives : Potassium carbonate (K₂CO₃) in biphasic toluene/EtOH/H₂O minimizes side reactions .

How to address stability issues in aqueous media?

Q. Methodological Solutions

  • Prodrug Design : Phosphate or ester prodrugs improve solubility and hydrolyze selectively at target sites .
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.